But-3-en-4-olide is a butenolide. It is a tautomer of a but-2-en-4-olide.

2(3H)-Furanone

CAS No.: 20825-71-2

Cat. No.: VC1581311

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20825-71-2 |

|---|---|

| Molecular Formula | C4H4O2 |

| Molecular Weight | 84.07 g/mol |

| IUPAC Name | 3H-furan-2-one |

| Standard InChI | InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2 |

| Standard InChI Key | RHDGNLCLDBVESU-UHFFFAOYSA-N |

| SMILES | C1C=COC1=O |

| Canonical SMILES | C1C=COC1=O |

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

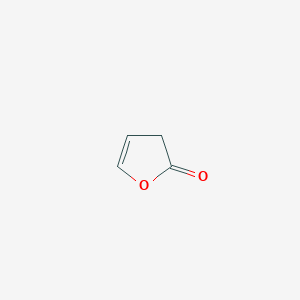

2(3H)-Furanone has the molecular formula C4H4O2 and a molecular weight of 84.0734 g/mol . Its structure features a five-membered ring containing an oxygen atom at position 1, a carbonyl group at position 2, a methylene group at position 3, and a carbon-carbon double bond between positions 4 and 5. This arrangement of atoms and functional groups gives the molecule its unique chemical properties and reactivity patterns.

The IUPAC Standard InChI for 2(3H)-Furanone is InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2, and its CAS Registry Number is 20825-71-2 . These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.

Table 1: Basic Properties of 2(3H)-Furanone

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C4H4O2 | NIST WebBook |

| Molecular Weight | 84.0734 g/mol | NIST WebBook |

| CAS Registry Number | 20825-71-2 | NIST WebBook |

The physical state of 2(3H)-Furanone at standard conditions is presumed to be a colorless to pale yellow liquid, which is typical for small heterocyclic compounds with similar structures. Its relatively low molecular weight suggests moderate volatility, which would be relevant for applications in flavor chemistry and analytical procedures.

Spectroscopic Characteristics

Spectroscopic data provide valuable insights into the structural characteristics and electronic properties of 2(3H)-Furanone. According to the NIST WebBook, the compound has an ionization energy of 10.70 eV, as determined by photoelectron spectroscopy . This value represents the vertical ionization energy, which is an important parameter in understanding the electronic structure, stability, and reactivity of the compound.

The ionization energy value of 10.70 eV falls within the expected range for compounds containing carbonyl and olefinic functionalities, reflecting the presence of both π and non-bonding electron systems in the molecule. This data point is valuable for predicting how the molecule might interact with other chemical species, particularly in redox processes or electron-transfer reactions.

Table 2: Spectroscopic Data for 2(3H)-Furanone

The diversity of names reflects different approaches to naming heterocyclic compounds, with some names emphasizing the lactone (cyclic ester) aspect while others focus on the furan-derived structure. This multiplicity of nomenclature can sometimes lead to confusion in the literature, making standardized identifiers like the CAS number and InChI particularly valuable.

Chemical Reactivity

The chemical reactivity of 2(3H)-Furanone is largely determined by its structural features, particularly the presence of the carbonyl group, the carbon-carbon double bond, and the lactone functionality. These features make the compound susceptible to various chemical transformations, enabling its versatility as a synthetic intermediate.

Based on its structure, 2(3H)-Furanone is expected to exhibit several characteristic reaction patterns:

-

Carbonyl Reactivity: The carbonyl group at position 2 is susceptible to nucleophilic addition reactions. Nucleophiles such as hydride ions, Grignard reagents, and amines can attack the carbonyl carbon, leading to various addition products. This reactivity is particularly important for functionalization at the C-2 position.

-

Olefinic Character: The carbon-carbon double bond between positions 4 and 5 can undergo typical alkene reactions such as electrophilic addition (e.g., halogenation, hydrohalogenation), hydrogenation, and cycloaddition reactions (e.g., Diels-Alder). These transformations provide routes to introduce various substituents at the C-4 and C-5 positions.

-

Ring-Opening Reactions: As a cyclic ester (lactone), 2(3H)-Furanone can undergo ring-opening reactions under specific conditions, particularly in the presence of nucleophiles like hydroxide ions or amines. These reactions lead to the formation of hydroxy acid or amino acid derivatives, expanding the structural diversity accessible from this compound.

-

Reduction Reactions: Both the carbonyl group and the carbon-carbon double bond can be reduced. Selective reduction of either functionality can be achieved using appropriate reducing agents and reaction conditions, allowing for controlled modification of the molecule's structure and properties.

-

Acid-Base Properties: The hydrogens at position 3 (methylene group) may exhibit some acidity due to the adjacent carbonyl group, potentially allowing for enolization and subsequent reactions typical of enols or enolates. This reactivity opens pathways for functionalization at the C-3 position.

Table 4: Potential Reaction Patterns of 2(3H)-Furanone

| Functional Group | Potential Reactions | Possible Reagents |

|---|---|---|

| Carbonyl (C=O) | Nucleophilic addition | Hydride donors, Grignard reagents, amines |

| Reduction | NaBH4, LiAlH4 | |

| Condensation | Amines, hydrazines | |

| Carbon-Carbon Double Bond | Electrophilic addition | Halogens, hydrogen halides |

| Hydrogenation | H2/catalyst | |

| Cycloaddition | Dienes (Diels-Alder) | |

| Lactone Ring | Hydrolysis | Aqueous base |

| Aminolysis | Amines | |

| Transesterification | Alcohols/acid catalyst |

These reaction patterns suggest that 2(3H)-Furanone could serve as a versatile intermediate in organic synthesis, potentially leading to a wide range of functionalized products through selective transformations of its reactive sites. The ability to selectively modify different positions in the molecule makes it particularly valuable as a building block for more complex structures.

Biological Activities

While specific research on the biological activities of the base 2(3H)-Furanone compound appears limited in the available literature, furanones as a class of compounds have been reported to exhibit various biological properties that might be relevant to the parent structure.

Antioxidant Activity

Compounds in the furanone family have demonstrated antioxidant activity, contributing to free radical scavenging and protection against oxidative stress. This property is particularly relevant in preventing diseases related to oxidative damage, such as cancer and cardiovascular diseases.

The antioxidant capacity of furanones is typically evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging, and FRAP (ferric reducing antioxidant power) assays. Investigations into whether the base 2(3H)-Furanone structure exhibits similar antioxidant properties would be valuable for understanding its potential biological roles.

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in various furanone derivatives, potentially through inhibition of inflammatory pathways and reduction of pro-inflammatory cytokines. These effects could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The structural features of 2(3H)-Furanone, particularly the lactone functionality, may contribute to potential anti-inflammatory activities, making this an important area for future research.

Table 5: Potential Biological Activities of Furanones

| Biological Activity | Observed Effects | Potential Mechanisms |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of cell membranes, interference with metabolic processes |

| Antioxidant | Free radical scavenging | Electron donation, metal chelation |

| Anti-inflammatory | Reduction of inflammation markers | Inhibition of inflammatory pathways, reduction of cytokine production |

It is important to note that while these biological activities have been observed in various furanone derivatives, specific research on the base 2(3H)-Furanone compound appears limited. The structural relationship between the parent compound and its bioactive derivatives suggests that 2(3H)-Furanone may possess similar properties, potentially to varying degrees depending on specific structural features.

| Research Area | Current Status | Future Directions |

|---|---|---|

| Chemical Reactivity | Basic understanding based on functional groups | Systematic study of reaction conditions and selectivity |

| Biological Activities | Limited specific information | Direct screening of antimicrobial, antioxidant, and anti-inflammatory properties |

| Spectroscopic Characterization | Basic data available (ionization energy) | Comprehensive NMR, IR, and MS analysis |

| Computational Studies | Not reported in search results | Electronic structure calculations, reactivity predictions |

| Environmental Impact | Not reported in search results | Biodegradation studies, ecotoxicological assessment |

These research directions would contribute to a more comprehensive understanding of 2(3H)-Furanone and its potential applications across various fields of science and technology.

| Aspect | Current Knowledge | Research Potential |

|---|---|---|

| Chemical Structure | Five-membered ring with oxygen, carbonyl group at position 2 | Basis for understanding reactivity patterns |

| Physical Properties | Molecular weight: 84.0734 g/mol | Further characterization of thermodynamic properties |

| Spectroscopic Data | Ionization energy: 10.70 eV | Detailed spectroscopic analysis for structural confirmation |

| Chemical Reactivity | Expected reactivity based on functional groups | Systematic investigation of reactions under various conditions |

| Biological Activity | Limited specific information available | Exploration of potential antimicrobial, antioxidant, and anti-inflammatory effects |

| Synthetic Applications | Potential use as a building block | Development of synthetic methodologies using 2(3H)-Furanone |

| Environmental Impact | Not reported in search results | Assessment of biodegradability and ecotoxicological properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume